3-Iodoimidazo[1,2-a]pyridin-8-ol
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Overview
Description
3-Iodoimidazo[1,2-a]pyridin-8-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of iodine and hydroxyl groups in its structure makes it a versatile intermediate for various chemical reactions and functionalizations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodoimidazo[1,2-a]pyridin-8-ol typically involves the cyclization of 2-aminopyridine with an appropriate iodinated precursor. One common method includes the use of iodine and a suitable oxidizing agent to promote the cyclization and iodination in a one-pot reaction. For instance, the reaction can be carried out using copper-supported manganese oxide-based octahedral molecular sieves (CuOx/OMS-2) as a catalyst under aerobic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters are crucial for scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Iodoimidazo[1,2-a]pyridin-8-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate, chromium trioxide, or other oxidizing agents are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted imidazo[1,2-a]pyridines.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include deiodinated imidazo[1,2-a]pyridines.
Scientific Research Applications
3-Iodoimidazo[1,2-a]pyridin-8-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Iodoimidazo[1,2-a]pyridin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridin-8-ol
- 3-Chloroimidazo[1,2-a]pyridin-8-ol
- 3-Fluoroimidazo[1,2-a]pyridin-8-ol
Comparison: 3-Iodoimidazo[1,2-a]pyridin-8-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom is larger and more polarizable, leading to different electronic and steric effects. This can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
3-iodoimidazo[1,2-a]pyridin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-6-4-9-7-5(11)2-1-3-10(6)7/h1-4,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRGDSUHTSLFQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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